4-Chlorobenzenaminium chloride

Description

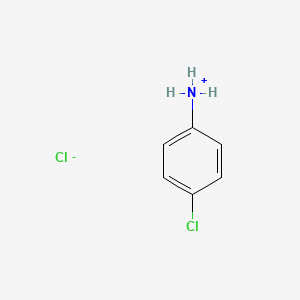

4-Chlorobenzenaminium chloride (C₇H₇ClN⁺·Cl⁻) is a hydrochloride salt derived from 4-chlorobenzylamine. Its structure consists of a 4-chlorobenzylammonium cation and a chloride counterion, stabilized by hydrogen bonding and electrostatic interactions . The compound crystallizes in a three-dimensional network via N–H⋯Cl, O–H⋯Cl, and N–H⋯O interactions involving water molecules, as confirmed by X-ray diffraction .

Biologically, this compound acts as a competitive thrombin inhibitor with moderate activity against plasmin and trypsin. This selectivity is attributed to steric and electronic effects of the 4-chloro substituent on the benzylamine scaffold .

Properties

IUPAC Name |

(4-chlorophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJBQSJDQZLCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-96-7 | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzenaminium chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzylamine with hydrochloric acid. The reaction typically occurs under mild conditions, resulting in the formation of this compound as a crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Acid-Base Reaction with Strong Bases

Reaction: Deprotonation to regenerate 4-chloroaniline.

When treated with 3M NaOH, the ammonium ion () in 4-chlorobenzenaminium chloride undergoes deprotonation, releasing free 4-chloroaniline. This reaction is critical for recovering the base form from its salt .

Equation:

Mechanism:

-

The hydroxide ion () abstracts the acidic proton from the ammonium group.

-

The resulting 4-chloroaniline () remains uncharged, while sodium chloride and water form as byproducts.

Conditions:

-

Conducted at room temperature.

-

NaOH is added dropwise to control exothermicity and prevent side reactions .

Stability and Side Reactions

The compound’s stability is influenced by its ionic nature:

-

Thermal Decomposition:

At elevated temperatures, this compound may decompose, releasing HCl and forming 4-chloroaniline. This reaction is reversible under acidic conditions . -

Reactivity of the Chloride Ion:

The chloride counterion can participate in precipitation reactions. For example, with silver nitrate ():

Comparative Reactivity with Alkyl Halides

While this compound itself does not undergo Friedel-Crafts alkylation, its deprotonated form (4-chloroaniline) can act as a directing group in such reactions. For example, in the presence of , alkyl halides may react at the ortho or para positions .

Scientific Research Applications

4-Chlorobenzenaminium chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzenaminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-Chlorobenzyl Chloride (C₆H₄ClCH₂Cl)

- Structure : Features a benzyl chloride group with a para-chloro substituent. X-ray studies confirm bond angles (e.g., ring–Cl–C angles) consistent with Zeeman quadrupole spectroscopy data .

- Reactivity : The benzylic chloride group enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the ammonium group in 4-chlorobenzenaminium chloride .

4-Bromobenzyl Chloride (C₆H₄BrCH₂Cl)

- Substituent Effect : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, altering reaction kinetics in coupling reactions (e.g., triazole formation) .

Key Difference : Benzyl halides lack the ammonium group, rendering them unsuitable for hydrogen-bond-driven crystallization or enzyme inhibition.

Substituted Anilines

4-Chloro-ortho-toluidine (C₇H₇ClN)

- Structure : Contains a methyl group at the ortho position relative to the amine. This steric hindrance reduces planarity and solubility compared to this compound .

- Applications : Primarily used in dye synthesis and agrochemicals, contrasting with the biomedical focus of this compound .

Chlorinated Aromatic Amines

4-Chlorobenzene-1-carboximidamide Hydrochloride (C₇H₇Cl₂N₂)

- Functional Group : An amidine group (-C(=NH)-NH₂) replaces the ammonium group, increasing basicity and enabling coordination with metal ions in catalysis .

- Applications : Used in synthetic chemistry for heterocycle formation, diverging from the enzyme-inhibitory role of this compound .

Pharmaceutical Derivatives

(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride (C₁₃H₂₀Cl₂N₂)

- Complexity : Incorporates a piperidine ring, enhancing lipid solubility and blood-brain barrier penetration. This structural complexity broadens its utility as a CNS drug intermediate .

- Activity : Unlike this compound, its biological activity is modulated by the piperidine moiety’s conformational flexibility .

Data Tables

Table 1: Structural Parameters from X-ray Studies

| Compound | Bond Lengths (Å) | Bond Angles (°) | Reference |

|---|---|---|---|

| This compound | N–C: 1.376–1.736; C–Cl: 1.736 | N–C–C: 115.7; C–C–Cl: 122.8 | |

| 4-Chlorobenzyl chloride | C–Cl (benzyl): ~1.78 | Ring–Cl–C: ~120 (estimated) |

Table 2: Functional Comparison

| Compound | Key Functional Group | Primary Application | Bioactivity |

|---|---|---|---|

| This compound | Ammonium (-NH₃⁺) | Thrombin inhibition | Ki (thrombin): Moderate |

| 4-Chloro-ortho-toluidine | Amine (-NH₂) | Dye synthesis | Not reported |

| 4-Chlorobenzene-1-carboximidamide | Amidine (-C(=NH)-NH₂) | Heterocyclic synthesis | Catalytic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.